Product packaging for cis-1,2-Dihydro-3-methylcatechol(Cat. No.:)

cis-1,2-Dihydro-3-methylcatechol

Cat. No.: B1638618
M. Wt: 126.15 g/mol
InChI Key: FTZZKLFGNQOODA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Chemical Synthesis and Biocatalysis Research

The scientific community has shown considerable interest in cis-1,2-dihydro-3-methylcatechol due to its utility as a starting material in the enantioselective synthesis of natural products and other biologically active compounds. The presence of multiple functional groups and stereocenters in a single, readily accessible molecule provides a powerful platform for synthetic chemists. researchgate.netnih.gov

In the realm of biocatalysis, the formation of this compound is a prime example of the synthetic potential of microbial enzymes. The use of whole-cell systems, often employing genetically engineered microorganisms that overexpress specific dioxygenase enzymes, allows for the production of this and related dihydrodiols on a preparative scale. researchgate.netnih.govnih.gov This biotechnological approach is often lauded for its environmental benefits, offering a greener alternative to traditional chemical methods.

Historical Context of Aromatic Dihydroxylation Studies

The study of aromatic dihydroxylation has its roots in early investigations into the microbial metabolism of aromatic compounds. In 1968, David Gibson and his colleagues were instrumental in elucidating the initial steps in the bacterial oxidation of aromatic hydrocarbons, demonstrating the formation of cis-dihydrodiols as key intermediates. researchgate.net This discovery was a paradigm shift, as it was previously believed that the metabolic pathway would proceed through arene oxides, similar to mammalian systems.

Subsequent research focused on identifying and characterizing the enzymes responsible for this transformation, leading to the isolation and study of various dioxygenases, including toluene (B28343) dioxygenase. researchgate.netnih.gov These enzymes, typically multi-component systems, utilize a non-heme iron center to catalyze the stereospecific addition of two hydroxyl groups to the aromatic ring. researchgate.net The predictability and high enantioselectivity of these enzymatic reactions have made them a cornerstone of modern biocatalysis. researchgate.netnih.gov

Overview of Research Trajectories for the Chemical Compound

Research concerning this compound has progressed along several key trajectories. A significant area of focus has been its application in the total synthesis of natural products. researchgate.netnih.gov The dense functionality of the molecule allows for a variety of chemical manipulations, including electrophilic additions, cycloadditions, and rearrangements, to construct complex molecular architectures. researchgate.net

Another major research avenue involves the engineering of the dioxygenase enzymes themselves. Through techniques like rational mutagenesis and directed evolution, scientists are creating enzyme variants with altered substrate specificities and improved catalytic activities. nih.govresearchgate.net This allows for the synthesis of novel dihydrodiols from a wider range of substituted aromatic compounds.

Furthermore, there is ongoing research into optimizing the fermentation conditions for the microbial production of this compound and other dihydrodiols. This includes the development of mutant strains that are deficient in the dehydrogenase enzyme that would otherwise convert the desired diol into a catechol, thereby leading to its accumulation. researchgate.net Such efforts are crucial for making these valuable chiral building blocks more readily and economically available for synthetic applications.

Key Research Areas Description
Natural Product Synthesis Utilization of this compound as a chiral starting material for the synthesis of complex biologically active molecules. researchgate.netnih.gov
Enzyme Engineering Modification of dioxygenase enzymes to expand substrate scope and enhance catalytic efficiency. nih.govresearchgate.net
Process Optimization Improvement of microbial fermentation processes to increase the yield and purity of this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1638618 cis-1,2-Dihydro-3-methylcatechol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m1/s1

InChI Key

FTZZKLFGNQOODA-RQJHMYQMSA-N

SMILES

CC1=CC=CC(C1O)O

Isomeric SMILES

CC1=CC=C[C@H]([C@H]1O)O

Canonical SMILES

CC1=CC=CC(C1O)O

Origin of Product

United States

Biosynthesis and Enzymatic Production of Cis 1,2 Dihydro 3 Methylcatechol

High Cell-Density Cultivation Strategies (e.g., Fed-Batch)

High-cell-density cultivation (HCDC) is a key strategy for enhancing the volumetric productivity of recombinant protein production and biotransformations. nih.govijbiotech.com Fed-batch cultivation is a widely used technique to achieve high cell densities. researchgate.net In a fed-batch process, nutrients are fed to the bioreactor during cultivation, which allows for better control of the growth rate and prevents the accumulation of inhibitory byproducts that can occur in simple batch cultures. ijbiotech.com

Influence of Operational Parameters on Yield and Productivity

The yield and productivity of cis-1,2-Dihydro-3-methylcatechol production are significantly influenced by various operational parameters within the bioreactor.

Substrate and Inducer Concentration: The concentration of the aromatic substrate (e.g., toluene) and the inducer for enzyme expression must be carefully controlled. High concentrations of toluene (B28343) can be toxic to the microbial cells. taylorandfrancis.com Similarly, the concentration of the inducer needs to be optimized to achieve maximal enzyme expression without imposing a significant metabolic burden on the cells. nih.gov

Dissolved Oxygen: As an oxygenase-catalyzed reaction, the availability of dissolved oxygen is critical. researchgate.net While TDO in P. putida F1 can be expressed at low oxygen levels, maintaining an adequate oxygen supply is necessary for efficient dihydroxylation. researchgate.netoup.com In high-cell-density cultures, oxygen limitation can become a significant bottleneck. nih.gov

pH and Temperature: Like all enzymatic processes, the activity of TDO is dependent on pH and temperature. These parameters need to be maintained at optimal levels for the specific microbial strain being used to ensure maximum enzyme activity and stability. frontiersin.org

Nutrient Feeding: In fed-batch cultures, the composition and feeding rate of the nutrient medium are critical. The supply of the carbon source, nitrogen source, and essential minerals must be balanced to support cell growth and enzyme production without leading to the accumulation of inhibitory byproducts. ijbiotech.comresearchgate.net

Table 3: Operational Parameters and Their Impact on Production
ParameterEffect on ProductionOptimization Strategy
Substrate ConcentrationHigh levels can be toxic; low levels can limit reaction rate.Controlled feeding to maintain a sub-toxic, non-limiting concentration.
Dissolved OxygenEssential for the dioxygenase reaction; can be limiting in HCDC.Enhanced aeration and agitation; oxygen-limited fed-batch strategies. nih.govoup.com
pHAffects enzyme activity and cell viability.Maintained at an optimal range (e.g., via pH-stat feeding). researchgate.net
TemperatureInfluences enzyme activity, stability, and cell growth rate.Controlled at the optimal temperature for the specific biocatalyst.
Nutrient Feed RateControls growth rate and byproduct formation.Exponential or feedback control strategies (e.g., based on DO or CO2). ijbiotech.comnih.gov

Biphasic Systems for Substrate Management and Product Recovery

Table 1: Partitioning and Productivity in a Toluene Bioconversion Biphasic System

ParameterValue/ObservationReference
Organic SolventOctanol researchgate.net
Toluene Partitioning (to Octanol)99% researchgate.net
3-Methylcatechol (B131232) Partitioning (to Octanol)97% researchgate.net
Max. 3-Methylcatechol Titer (in Octanol)65 mM researchgate.net
Overall 3-Methylcatechol Titer25 mM researchgate.net

Stereoselective and Enantiopure Synthesis via Biocatalysis

The enzymatic synthesis of this compound is a prime example of highly stereoselective and enantiopure biocatalysis. The key reaction is the dearomatizing cis-dihydroxylation of toluene, a transformation that is exceptionally difficult to achieve with high selectivity through traditional chemical methods. This reaction is catalyzed by Rieske non-heme iron dioxygenases (ROs), multi-component enzyme systems found in various bacteria. taylorandfrancis.com

One of the most extensively studied enzymes in this class is toluene dioxygenase (TDO) from Pseudomonas putida F1. researchgate.net This enzyme initiates the natural degradation pathway of toluene by converting it to (+)-(1S,2R)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene, which is the direct precursor of this compound. researchgate.net The TDO system exhibits outstanding enantioselectivity, often yielding the product with an enantiomeric excess (ee) greater than 99%. This high fidelity makes it a valuable tool for producing enantiopure synthons for the synthesis of pharmaceuticals and fine chemicals.

The process involves the toluene dioxygenase enzyme complex, which catalyzes the first step in the degradation of toluene to 3-methylcatechol. researchgate.nettaylorandfrancis.com The produced cis-dihydrodiol is subsequently dehydrogenated to the corresponding catechol. researchgate.net However, research has identified that other enzymes in the host organism, such as the glycerol (B35011) dehydrogenase (GldA) in recombinant E. coli, can be responsible for an undesired degradation of the target cis-dihydrodiol. researchgate.netnih.gov Specifically, GldA has been shown to have a minor, yet notable, activity for the degradation of this compound into 3-methylcatechol. researchgate.net

The remarkable selectivity of enzymes like TDO has spurred research into protein engineering to alter or even invert the enantioselectivity. While wild-type TDO from P. putida F1 reliably produces the (+)-(1R,2S) enantiomer of cis-1,2-dihydro-1,2-naphthalenediol from naphthalene, engineered variants have successfully produced the opposite (-)-(1S,2R) enantiomer, a feat not achievable by chemical synthesis. researchgate.netuniv-smb.fr This demonstrates the potential for creating biocatalysts for specific, desired enantiomers of substituted cis-dihydrodiols, including derivatives of this compound.

Table 2: Enantioselectivity of Toluene Dioxygenase (TDO)

Enzyme SystemSubstrateProductEnantiomeric Excess (ee)Reference
Toluene Dioxygenase (TDO) from P. putida F1Toluene(+)-(1S,2R)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene>99%
Toluene Dioxygenase (TDO) from P. putida F1Naphthalene(+)-(1R,2S)-cis-1,2-Dihydro-1,2-naphthalenediol>98% researchgate.netuniv-smb.fr
Engineered TDO (TDOF366V)Naphthalene(-)-(1S,2R)-cis-1,2-Dihydro-1,2-naphthalenediol90% univ-smb.fr

Metabolic Degradation Pathways of Cis 1,2 Dihydro 3 Methylcatechol

Enzymatic Dehydrogenation to 3-Methylcatechol (B131232)

The initial step in the metabolism of cis-1,2-Dihydro-3-methylcatechol is its dehydrogenation to form 3-methylcatechol. This reaction is a crucial aromatization step that prepares the molecule for subsequent ring cleavage.

Role of this compound Dehydrogenases (e.g., EC 1.3.1.19)

This conversion is catalyzed by a class of enzymes known as cis-1,2-dihydrodiol dehydrogenases. Specifically, the enzyme responsible for acting on the toluene-derived dihydrodiol is classified under EC 1.3.1.19. expasy.orgethz.ch This enzyme, also referred to as cis-toluene dihydrodiol dehydrogenase, utilizes NAD+ as a cofactor to oxidize this compound, resulting in the formation of 3-methylcatechol and NADH. ethz.chnih.gov The systematic name for this enzyme is cis-1,2-dihydrobenzene-1,2-diol:NAD+ oxidoreductase. qmul.ac.uk

The reaction can be summarized as follows: this compound + NAD+ → 3-Methylcatechol + NADH + H+

This enzymatic step is not exclusive to toluene (B28343) degradation and is part of the broader metabolic pathways for various aromatic compounds, including benzene, chlorobenzene, and styrene. ethz.chkegg.jp

Genetic Characterization of Dehydrogenase Enzymes and Operons (e.g., todD, gldA)

The genetic basis for the enzymatic dehydrogenation of this compound has been extensively studied, particularly in Pseudomonas species. The gene encoding the cis-toluene dihydrodiol dehydrogenase is commonly designated as todD. nih.govkegg.jp In Pseudomonas putida F1, the todD gene is a component of the tod operon, which encodes the suite of enzymes required for the initial stages of toluene degradation. nih.govresearchgate.net The order of transcription for the key genes in this operon is todF, todC1, todC2, todB, todA, todD, and todE. nih.gov

The tod operon is a well-characterized model system for understanding the genetic regulation of aromatic hydrocarbon degradation. researchgate.net While the tod operon is prominent in Pseudomonas, analogous gene clusters and enzymes are found in other bacterial genera capable of degrading aromatic compounds. For instance, in some organisms, a gene designated as gldA may encode a similar dehydrogenase function. The regulation of these genes is tightly controlled, often induced by the presence of the aromatic substrate. researchgate.net

Table 1: Key Genes in the Initial Degradation of Toluene

Gene Encoded Enzyme Function
todABC1C2 Toluene Dioxygenase Converts toluene to cis-toluene dihydrodiol
todD cis-Toluene Dihydrodiol Dehydrogenase Oxidizes cis-toluene dihydrodiol to 3-methylcatechol
todE 3-Methylcatechol 2,3-Dioxygenase Catalyzes the ring cleavage of 3-methylcatechol

Stereoselectivity of Dehydrogenase Reactions

The enzymatic reactions involved in the degradation of aromatic hydrocarbons often exhibit a high degree of stereoselectivity. The product of toluene oxidation by toluene dioxygenase in Pseudomonas putida is the (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene. nih.gov Subsequent dehydrogenation by cis-toluene dihydrodiol dehydrogenase maintains this stereochemical integrity, producing the corresponding chiral 3-methylcatechol. This stereospecificity is a hallmark of enzymatic catalysis and ensures the formation of the correct substrate for the subsequent enzymes in the metabolic pathway.

Further Metabolism of 3-Methylcatechol via Ring-Cleavage Pathways

Following its formation, 3-methylcatechol undergoes cleavage of its aromatic ring, a critical step that converts the cyclic compound into a linear, more readily metabolizable molecule. This is primarily achieved through the action of dioxygenase enzymes.

Catechol 2,3-Dioxygenase (Meta-Cleavage)

The predominant pathway for the degradation of 3-methylcatechol in many bacteria, including toluene-degrading strains of Pseudomonas putida, is the meta-cleavage pathway. nih.gov This pathway is initiated by the enzyme catechol 2,3-dioxygenase (also known as metapyrocatechase), which belongs to the class of extradiol dioxygenases (EC 1.13.11.2). wikipedia.org This iron-containing enzyme catalyzes the insertion of both atoms of molecular oxygen into the bond between the carbon atoms adjacent to the hydroxyl groups, but outside the two hydroxyl-bearing carbons. ebi.ac.uk

The reaction catalyzed by catechol 2,3-dioxygenase on 3-methylcatechol is as follows: 3-Methylcatechol + O₂ → 2-Hydroxy-6-oxohepta-2,4-dienoate nih.gov

Partially purified catechol 2,3-dioxygenase from toluene-grown Pseudomonas putida has been shown to stoichiometrically oxidize 3-methylcatechol to this product. nih.gov The enzyme also exhibits activity towards other catechols, such as catechol and 4-methylcatechol. nih.gov The apparent Michaelis constant (Km) for 3-methylcatechol has been reported to be 10.6 µM for the enzyme from Pseudomonas putida. nih.gov In some cases, the enzyme can be inhibited by certain substrates, such as 3-chlorocatechol. nih.gov

Table 2: Substrate Specificity of Catechol 2,3-Dioxygenase from Acinetobacter sp. YAA

Substrate Relative Meta-Cleavage Activity (%)
Catechol 100
3-Methylcatechol 19
4-Methylcatechol 57
4-Chlorocatechol 46

Data from a study on the purified enzyme from recombinant Escherichia coli harboring the gene from Acinetobacter sp. YAA. nih.gov

Other Enzymatic Steps in Subsequent Degradation

The product of the meta-cleavage of 3-methylcatechol, 2-hydroxy-6-oxohepta-2,4-dienoate, is further metabolized by a series of hydrolytic and oxidative enzymes. nih.gov The next step in the pathway is typically catalyzed by a hydrolase, such as 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase (encoded by the todF gene in P. putida), which cleaves the molecule. nih.gov The subsequent intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to the production of carbon dioxide, water, and biomass. The complete degradation pathway ensures the efficient assimilation of the carbon and energy from the original toluene molecule.

Microbial Systems Involved in Degradation (e.g., E. coli, Pseudomonas, Rhodococcus)

The transformation of cis-1,2-Dihydro-3-methylcatechol is a pivotal step in the complete mineralization of toluene by various microorganisms. The primary reaction involves the dehydrogenation of the cis-dihydrodiol to form 3-methylcatechol. This re-aromatized product is then susceptible to ring-cleavage enzymes. The genera Pseudomonas, Escherichia, and Rhodococcus are all implicated in this metabolic sequence, albeit with different specificities and efficiencies.

Pseudomonas

Members of the genus Pseudomonas, particularly Pseudomonas putida, are well-documented for their ability to degrade toluene. In strains like P. putida F1, the degradation pathway is initiated by a multi-component enzyme system called toluene dioxygenase (TDO), which oxidizes toluene to form (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene, also known as cis-toluene dihydrodiol or cis-1,2-Dihydro-3-methylcatechol. oup.comnih.govasm.orgnih.gov

This intermediate is then acted upon by a specific dehydrogenase. oup.comnih.govasm.org Cell extracts from P. putida rapidly dehydrogenate cis-1,2-Dihydro-3-methylcatechol to produce 3-methylcatechol. This enzymatic reaction is dependent on the cofactor NAD+. oup.com The gene encoding this enzyme, cis-toluene dihydrodiol dehydrogenase, is designated as todD and is a crucial part of the tod operon responsible for toluene catabolism. nih.govasm.org The resulting 3-methylcatechol is subsequently cleaved by 3-methylcatechol 2,3-dioxygenase (TodE), a meta-cleavage enzyme, continuing the degradation cascade. oup.comnih.govasm.org

Escherichia coli

While not typically known for robust aromatic hydrocarbon degradation in its wild-type state, Escherichia coli has become a workhorse for biocatalysis through genetic engineering. Recombinant strains of E. coli are frequently used for the industrial production of valuable chiral chemicals from aromatic precursors. Strains such as E. coli JM109(pDTG601), which harbor the toluene dioxygenase genes from P. putida F1, are used for the biotransformation of compounds like bromobenzene (B47551) into chiral cis-1,2-dihydrocatechols. researchgate.net

In a similar fashion, engineered E. coli can metabolize cis-1,2-Dihydro-3-methylcatechol. Studies have demonstrated that overexpression of specific genes can lead to the effective conversion of cis-(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol into 3-methylcatechol. researchgate.net This capability allows for the development of whole-cell biocatalysts for producing 3-substituted catechols. nih.gov Furthermore, other engineered E. coli strains are used to produce cis,cis-muconic acid, a derivative of catechol, by expressing catechol 1,2-dioxygenase genes, highlighting the bacterium's adaptability for specific metabolic conversions. nih.govfrontiersin.org

Rhodococcus

The genus Rhodococcus contains species renowned for their extensive metabolic capabilities, including the degradation of a wide array of xenobiotic and aromatic compounds. nih.govnih.gov Strains of Rhodococcus are able to grow on toluene and other alkyl-substituted aromatics. nih.govmdpi.com The degradation pathways in these bacteria typically converge on catechol or substituted catechols, which are then processed by ring-cleavage dioxygenases. nih.govmdpi.comnih.gov

While the direct dehydrogenation of cis-1,2-Dihydro-3-methylcatechol is not as extensively characterized in Rhodococcus as in Pseudomonas, the downstream enzymatic machinery is well-established. Several Rhodococcus species possess highly efficient catechol 1,2-dioxygenases (intradiol cleavage enzymes). For example, the catechol 1,2-dioxygenase from Rhodococcus opacus 1CP has been structurally and functionally characterized, showing activity towards 3-methylcatechol and 4-methylcatechol. nih.gov Similarly, the enzyme from Rhodococcus rhodochrous NCIMB 13259 exhibits high affinity for catechol, 3-methylcatechol, and 4-methylcatechol. nih.gov The presence of these potent catabolic enzymes indicates that once cis-1,2-Dihydro-3-methylcatechol is converted to 3-methylcatechol, Rhodococcus can efficiently cleave the aromatic ring to continue the degradation process. nih.govnih.gov

Research Findings on Microbial Degradation

The following table summarizes the key transformation steps and enzymes involved in the microbial processing of cis-1,2-Dihydro-3-methylcatechol and its subsequent product.

MicroorganismSubstrateProductEnzyme/SystemReference
Pseudomonas putida F1cis-1,2-Dihydro-3-methylcatechol3-Methylcatecholcis-Toluene dihydrodiol dehydrogenase (TodD) oup.comnih.govasm.org
Engineered Escherichia colicis-1,2-Dihydro-3-methylcatechol3-MethylcatecholRecombinant expression systems researchgate.net
Rhodococcus opacus 1CP3-Methylcatecholcis,cis-Muconic acid derivativeCatechol 1,2-dioxygenase nih.gov
Rhodococcus rhodochrous NCIMB 132593-Methylcatecholcis,cis-Muconic acid derivativeCatechol 1,2-dioxygenase nih.gov

Synthetic Applications of Cis 1,2 Dihydro 3 Methylcatechol As a Chiral Synthon

Versatility as a Chiral Building Block in Organic Synthesis

cis-1,2-Dihydro-3-methylcatechol is a valued chemical compound utilized as a synthon in a variety of organic syntheses. nih.gov It is generated through the dearomatizing dihydroxylation of toluene (B28343), a biotransformation catalyzed by Rieske non-heme iron dioxygenase enzymes, such as toluene dioxygenase (TDO) found in strains of Pseudomonas putida. researchgate.netethz.ch This enzymatic process establishes the absolute stereochemistry of the two adjacent hydroxyl groups, yielding the (+)-(1S,2R)-diol with high enantiopurity.

The synthetic utility of this diol arises from the multiple reactive sites it possesses. The two cis-diol functionalities can be protected or further functionalized, while the conjugated diene system is primed for various cycloaddition reactions. Furthermore, the inherent chirality of the molecule allows it to serve as a chiral pool starting material, transferring its stereochemical information to subsequent products. Periodate (B1199274) oxidation of this compound cleaves the carbon-carbon bond between the hydroxyl groups to afford (Z,Z)-2-methylmuconaldehyde, a useful C6 building block. researchgate.net

Table 1: Properties and Identification of this compound

PropertyValue
Chemical Formula C₇H₁₀O₂
IUPAC Name (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Molar Mass 126.15 g/mol
Typical Source Microbial oxidation of toluene (e.g., using P. putida)
Chirality Enantiomerically pure

Total Synthesis of Complex Natural Products and Analogues

The dense functionality and defined stereochemistry of this compound make it an attractive starting point for the synthesis of natural products.

Approaches to Conduritols and Inositol Derivatives

Conduritols and inositols are classes of polyhydroxylated cyclohexane (B81311) derivatives, many of which exhibit significant biological activity. The cis-diol functionality present in arene-derived dihydrodiols provides a direct entry into these structural motifs. While specific syntheses of conduritols originating directly from this compound are not extensively documented, the general strategy has been proven with analogous synthons. For instance, cis-1,2-dihydro-1,2-naphthalenediol, a related product of enzymatic dihydroxylation, is a valuable precursor for the synthesis of bicyclic conduritol analogues. researchgate.net This established methodology, involving transformations like osmylation or epoxidation followed by ring-opening, demonstrates a viable pathway that could be adapted to the toluene-derived diol for accessing substituted conduritols and inositols.

Synthesis of Ginkgolides and Merrilactones

A review of the scientific literature on the total synthesis of complex natural products like ginkgolides and merrilactones does not indicate the use of this compound as a starting material or key intermediate. nih.govresearchgate.netchemrxiv.orgnih.gov The reported synthetic routes to these intricate molecules, which feature dense stereogenic centers and unique cage-like structures, typically rely on different strategic bond formations, such as intramolecular photocycloadditions or Nazarov cyclizations. nih.govresearchgate.net

Application in the Synthesis of Other Bioactive Compounds (e.g., Aza sugars)

Aza sugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. They are an important class of bioactive compounds, often acting as glycosidase inhibitors. While arene cis-dihydrodiols are versatile precursors for a range of natural products, the application of this compound in the synthesis of aza sugars has not been prominently reported in the reviewed literature.

Key Transformations Employing the this compound Scaffold

The reactivity of this compound is dominated by its conjugated diene system, making it an excellent substrate for cycloaddition reactions.

Diels-Alder Cycloaddition Reactions and Stereochemical Control

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for forming six-membered rings in organic synthesis. masterorganicchemistry.com this compound serves as the four-pi-electron component (the diene) in these reactions. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com For example, a cis-dienophile will result in a cis-substituted cyclohexene (B86901) ring in the product.

Furthermore, the reaction can be highly stereoselective. The approach of the dienophile to the diene can occur from two different faces, leading to the potential formation of endo and exo diastereomers. nih.govyoutube.com In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. The inherent chirality and substitution pattern of the this compound diene can impart significant facial selectivity, preferentially directing the dienophile to one face of the diene over the other. This stereochemical control is crucial for building up the complex, multi-stereocenter frameworks of target molecules. The enantiomerically pure diene can be used to react with various dienophiles to generate synthetically useful bicyclo[2.2.2]octene structures, which serve as intermediates for more complex targets. researchgate.net

Table 2: Representative Diels-Alder Reaction

DieneDienophileExpected Product (Regio- and Stereoisomers)
This compoundMaleic Anhydride (B1165640)4-Methyl-3,6-epoxycyclohex-4-ene-1,2-dicarboxylic anhydride (endo/exo isomers possible)

Oxidative Cleavage Strategies

Oxidative cleavage of the double bonds within this compound and its derivatives offers a potent strategy for generating a variety of functionalized molecules. This approach is particularly useful for producing fragments that can be elaborated into natural products or their analogues. researchgate.net

One common method involves the protection of the diol functionality, often as an acetonide, followed by selective manipulation of the double bonds. For instance, selective dibromocarbene addition to one of the double bonds can be followed by oxidative cleavage of the remaining double bond. researchgate.net This sequence provides a pathway to highly functionalized and stereochemically defined building blocks.

A powerful two-step alternative to ozonolysis for cleaving carbon-carbon double bonds is the combination of dihydroxylation followed by periodate cleavage. libretexts.orgchemtube3d.com This method first converts the alkene to a vicinal diol using reagents like osmium tetroxide or potassium permanganate. The resulting 1,2-diol is then cleaved by periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to yield aldehydes or ketones. libretexts.org This process is known to proceed through a cyclic intermediate. libretexts.orgchemtube3d.com

The choice of oxidizing agent and reaction conditions can influence the outcome of the cleavage. For example, ozonolysis followed by a reductive work-up (e.g., with zinc dust) yields aldehydes from double bonds with a hydrogen atom, while an oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids or carbon dioxide in such cases. libretexts.org

In the context of catechol metabolism, enzymes like catechol 1,2-dioxygenase can catalyze the cleavage of the aromatic ring of 3-methylcatechol (B131232), demonstrating both intradiol and extradiol cleavage patterns depending on the microbial source of the enzyme. nih.gov

Electrophilic Additions

The conjugated diene system within this compound is susceptible to electrophilic addition reactions, which can lead to a mixture of 1,2- and 1,4-addition products. pressbooks.pub The regioselectivity of these additions is governed by the formation of the more stable carbocation intermediate, which is typically an allylic carbocation stabilized by resonance. pressbooks.pub

For example, the addition of an electrophile like H⁺ to a conjugated diene can result in the formation of a resonance-stabilized allylic cation. The subsequent attack by a nucleophile can occur at either of the carbons sharing the positive charge, leading to the observed product mixture. pressbooks.pub

A notable example of a useful electrophilic addition is the regio- and stereoselective bromohydrin formation. researchgate.net This reaction introduces bromine and a hydroxyl group across one of the double bonds, providing a handle for further functionalization. The reaction of N-bromosuccinimide (NBS) in the presence of water is a common method for achieving this transformation.

The table below summarizes some electrophilic addition reactions applied to derivatives of cis-1,2-dihydrocatechols.

Reactant(s)ElectrophileProduct Type(s)Reference
1,3-Butadiene, HBrH⁺, Br⁻3-Bromo-1-butene (1,2-addition), 1-Bromo-2-butene (1,4-addition) pressbooks.pub
1,3-Butadiene, Br₂Br⁺, Br⁻3,4-Dibromo-1-butene, 1,4-Dibromo-2-butene pressbooks.pub
Acetonide of cis-1,2-dihydrocatecholNBS, H₂OBromohydrin researchgate.net

Eschenmoser-Claisen Rearrangements

The Eschenmoser-Claisen rearrangement is a powerful numberanalytics.comnumberanalytics.com-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated amide. numberanalytics.comnumberanalytics.com This reaction is particularly valuable for its ability to form carbon-carbon bonds and create stereocenters with high selectivity. numberanalytics.comyoutube.com

While the cis-1,2-dihydrocatechols themselves contain two allylic alcohol moieties, the typical conditions required for a Claisen-type rearrangement can lead to dehydration and aromatization. researchgate.net However, if one of the double bonds is first removed, for instance through epoxidation or dihydroxylation, the resulting allylic alcohol can successfully undergo an Eschenmoser-Claisen rearrangement. researchgate.net

The reaction is typically carried out by heating the allylic alcohol with an amide acetal (B89532), such as N,N-dimethylacetamide dimethyl acetal. numberanalytics.comnrochemistry.com The reaction proceeds through a ketene (B1206846) aminol intermediate, which then undergoes the sigmatropic rearrangement. youtube.com The transition state often adopts a chair-like conformation, which accounts for the high stereoselectivity of the process. youtube.com

An example of this strategy involves the conversion of a derivative of cis-1,2-dihydrocatechol into a conduritol, which is then subjected to an Eschenmoser-Claisen rearrangement by heating with the dimethyl acetal of N,N-dimethylacetamide. researchgate.net This reaction has been instrumental in the synthesis of complex natural products by enabling the construction of quaternary carbon centers in a predictable manner. researchgate.net

The table below outlines the key features of the Eschenmoser-Claisen rearrangement.

FeatureDescriptionReference
Reaction Type numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement numberanalytics.comnumberanalytics.com
Reactants Allylic alcohol, Amide acetal numberanalytics.comnrochemistry.com
Product γ,δ-Unsaturated amide numberanalytics.comnumberanalytics.com
Key Advantages High regio- and stereoselectivity, mild reaction conditions, good yields numberanalytics.com

Development of Novel Chirons Complementing this compound Utility

The synthetic utility of cis-1,2-dihydrocatechols has spurred the development of new chiral building blocks, or chirons, that complement and expand upon their applications. researchgate.netnih.gov These novel chirons are often designed to provide access to different substitution patterns or to overcome some of the limitations of the parent dihydrocatechols. researchgate.net

The development of these complementary chirons allows for a broader range of natural products and their analogues to be synthesized. researchgate.net By starting with different, yet related, chiral synthons, chemists can access a wider diversity of molecular scaffolds and target molecules that might be difficult to prepare from the original cis-1,2-dihydrocatechols. researchgate.netnih.gov

Advanced Research Methodologies and Characterization in Cis 1,2 Dihydro 3 Methylcatechol Studies

Analytical Techniques for Compound Detection and Quantification

Precise and sensitive analytical methods are essential for detecting and quantifying cis-1,2-Dihydro-3-methylcatechol, particularly in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of stereoisomers, which is critical in the study of chiral molecules like this compound. The separation of enantiomers is often achieved using chiral stationary phases (CSPs). hplc.eunih.govbgb-analytik.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. bgb-analytik.com

The choice of the mobile phase is also a critical parameter in achieving optimal separation. While normal-phase chromatography is common, reversed-phase conditions using water-alcohol mixtures or buffered solutions can also be employed. obrnutafaza.hr The ability to invert the elution order of enantiomers, often by using a CSP with the opposite absolute configuration, is a significant advantage for accurate quantification, especially when one enantiomer is present in trace amounts. hplc.eu The development of novel CSPs continues to enhance the efficiency and applicability of chiral HPLC for a wide range of compounds. mdpi.com

Key Features of Chiral HPLC in Stereoisomer Analysis:

FeatureDescriptionReference
Chiral Stationary Phases (CSPs) Covalently bonded phases that provide a chiral environment for enantiomeric separation. hplc.eubgb-analytik.com
Mobile Phase Versatility Compatible with both normal-phase (e.g., hydrocarbon/alcohol mixtures) and reversed-phase (e.g., water/alcohol mixtures) solvents. obrnutafaza.hr
Inversion of Elution Order Allows for the trace enantiomer to elute before the major one, improving quantification. hplc.eu
Broad Applicability Can be used for a wide variety of compound classes, including pharmaceuticals and natural products. hplc.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reliable technique for the comprehensive analysis of metabolites, including this compound, in biological samples. ucdavis.edunih.gov Due to the low volatility of many polar metabolites, a derivatization step is typically required to increase their thermal stability and volatility for GC analysis. nih.govresearchgate.net A common derivatization method involves a two-step process of methoximation followed by silylation. nih.gov

GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra, which are invaluable for compound identification through spectral library matching. ucdavis.edunih.gov This technique is particularly well-suited for untargeted metabolomics, where the goal is to detect and identify as many metabolites as possible in a sample, as well as for targeted analysis to quantify specific compounds of interest. researchgate.netnih.gov The optimization of derivatization protocols and data processing workflows is crucial for achieving high-quality and comprehensive metabolite profiles. ucdavis.edunih.gov

Typical GC-MS Workflow for Metabolite Profiling:

StepDescriptionReference
Sample Preparation Extraction of metabolites from the biological matrix. researchgate.net
Derivatization Chemical modification (e.g., methoximation and silylation) to increase volatility and thermal stability. nih.govnih.gov
GC Separation Separation of derivatized metabolites based on their boiling points and interactions with the stationary phase. ucdavis.edu
MS Detection and Identification Ionization of separated compounds and detection of their mass-to-charge ratios, followed by identification using spectral libraries. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation of Synthetic Derivatives

Spectroscopic techniques are indispensable for determining the precise three-dimensional structure of newly synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods used for the structural elucidation of derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the relative stereochemistry of synthetic derivatives. mdpi.com

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. mdpi.com ¹³C NMR provides information on the number and types of carbon atoms in a molecule. copernicus.org Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. copernicus.org The use of various deuterated solvents is standard practice in NMR to avoid interference from the solvent's own proton signals. washington.edu

Common NMR Experiments for Structural Elucidation:

ExperimentInformation ProvidedReference
¹H NMR Number, environment, and connectivity of protons. mdpi.com
¹³C NMR Number and type of carbon atoms. copernicus.org
COSY Correlation between coupled protons (¹H-¹H). mdpi.com
HSQC Correlation between protons and their directly attached carbons (¹H-¹³C). mdpi.com
HMBC Correlation between protons and carbons over two or three bonds. mdpi.com

X-ray Crystallography of Derived Structures

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in a crystal lattice. hplc.eu This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemical relationships with high precision.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This method is particularly valuable for confirming the absolute stereochemistry of chiral centers in synthetic derivatives of this compound. The synthesis of novel derivatives often aims to produce crystalline materials suitable for this powerful analytical technique. rsc.org

Enzymatic Activity Assays and Kinetic Characterization

Understanding the interaction of this compound with enzymes is fundamental to elucidating its role in metabolic pathways. Enzymatic activity assays and kinetic characterization provide quantitative measures of these interactions. nih.gov

Enzyme assays are designed to monitor the rate of an enzyme-catalyzed reaction, either by measuring the disappearance of the substrate or the appearance of a product over time. nih.gov For enzymes that act on this compound, this could involve spectrophotometrically monitoring changes in absorbance due to the formation or consumption of a chromophoric product or substrate.

Kinetic characterization involves determining key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov Kₘ is a measure of the substrate concentration at which the reaction rate is half of Vₘₐₓ and provides an indication of the affinity of the enzyme for its substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding the efficiency and mechanism of an enzyme. nih.govnih.govnih.gov For instance, the enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase is involved in the production of 3-methylcatechol (B131232). wikipedia.org

Key Parameters in Enzyme Kinetics:

ParameterDescriptionSignificance
Michaelis Constant (Kₘ) Substrate concentration at which the reaction velocity is half of Vₘₐₓ.Indicates the affinity of the enzyme for the substrate.
Maximum Velocity (Vₘₐₓ) The maximum rate of the enzyme-catalyzed reaction.Reflects the catalytic efficiency of the enzyme.
Catalytic Efficiency (kcat/Kₘ) A measure of how efficiently an enzyme converts a substrate into a product.Allows for the comparison of the catalytic efficiency of different enzymes or for the same enzyme with different substrates.

Molecular Biology Techniques for Enzyme and Pathway Engineering in this compound Studies

The biosynthesis of valuable chemical compounds such as this compound, also known as toluene (B28343) cis-glycol, relies heavily on the enzymatic activity of dioxygenases. taylorandfrancis.comresearchgate.net To enhance the production and efficiency of this bioconversion, advanced molecular biology techniques are employed to engineer the enzymes and metabolic pathways involved. These strategies focus on optimizing the expression of key enzymes and modifying their catalytic properties or eliminating competing metabolic reactions.

Gene Cloning and Overexpression

Gene cloning and overexpression are foundational techniques for enhancing the biocatalytic production of cis-dihydrodiols. The primary goal is to introduce the genetic code for a specific enzyme, such as toluene dioxygenase (TDO), into a host organism that can produce the enzyme in large quantities. nih.govresearchgate.net This process typically involves isolating the gene of interest from its native organism, inserting it into a plasmid vector, and then introducing this recombinant plasmid into a well-characterized host, most commonly Escherichia coli. nih.govscispace.com

The TDO enzyme system from Pseudomonas putida F1, encoded by the todC1C2BA genes, is frequently used for these applications. researchgate.net By cloning these genes into an expression vector under the control of a strong, inducible promoter, researchers can trigger high-level production of the TDO enzyme upon adding an inducing agent. nih.govnih.gov This overexpression of the catalytic machinery significantly boosts the host cell's capacity to convert substrates like toluene into this compound. taylorandfrancis.com This method circumvents the limitations of using the native organism, which might have slow growth rates or complex regulatory circuits that limit enzyme production.

Similarly, genes for other related dioxygenases, such as catechol 1,2-dioxygenase (catA), have been successfully cloned and overexpressed in E. coli to produce valuable chemicals like cis,cis-muconic acid from catechol. nih.govscispace.com The principles are directly applicable to engineering pathways relevant to this compound.

Host OrganismCloned Gene(s)Enzyme EncodedSubstrateKey FindingReference
Escherichia coli BL21(DE3)catA from Paracoccus sp. MKU1Catechol 1,2-dioxygenaseCatecholSuccessful heterologous expression of an active C12O protein upon induction. nih.gov
Escherichia coli JM109todC1C2BA from P. putida F1Toluene DioxygenaseIndanRecombinant strain oxidized indan, demonstrating the functional expression of the TDO enzyme complex. researchgate.net
Escherichia coli BL21(DE3)catA from Rhodococcus ruber OA1Catechol 1,2-dioxygenaseCatecholHeterologous expression and characterization of a mesophilic C12O with a specific activity of 231.4 U/mg. scispace.com
Escherichia colidhaT from Citrobacter freundii1,3-Propanediol (B51772) Oxidoreductase3-HydroxypropionaldehydeOverexpression of the rate-limiting enzyme for 1,3-propanediol synthesis was achieved. researchgate.net

Gene Knock-out and Mutagenesis Studies

While overexpressing the necessary enzymes is crucial, further pathway optimization often requires the elimination of competing reactions or the enhancement of enzyme properties through genetic modification.

Gene Knock-out

In many biocatalytic systems, the desired product, such as this compound, is an intermediate in a longer metabolic pathway. taylorandfrancis.com The host organism may possess enzymes that further metabolize this intermediate, reducing the final yield. Gene knock-out techniques are used to permanently disable the genes encoding these unwanted enzymes.

A significant example is the development of a cis-glycol dehydrogenase-deficient mutant of Rhodococcus sp. (designated MA 7249). researchgate.net This enzyme is responsible for the subsequent oxidation of the cis-dihydrodiol. By inactivating the gene for this dehydrogenase, the metabolic pathway is blocked at the this compound step. This strategy prevents the degradation of the target compound and leads to its accumulation in the culture, with concentrations reaching up to 18 g/L. researchgate.net

Mutagenesis Studies

Mutagenesis is a powerful tool used to alter the properties of an enzyme to improve its function for a specific application. neb.com This can involve increasing catalytic activity, enhancing stability, or modifying substrate specificity and stereoselectivity. nih.govresearchgate.net

Site-Directed Mutagenesis: This precision technique allows researchers to make specific, targeted changes to the DNA sequence of a gene. nih.govnih.gov By changing the codons for specific amino acids at the enzyme's active site or other critical regions, the enzyme's properties can be rationally engineered. For instance, studies on TDO have shown that mutating specific amino acid residues can profoundly impact the enzyme's interaction with substrates. researchgate.netqub.ac.uk A semi-rational approach targeting the hotspot position F366 in TDO allowed for an "enantiomeric switch," leading to the production of the opposite enantiomer of a cis-dihydrodiol with high enantiomeric excess. nih.gov

Random Mutagenesis: This approach introduces random mutations across the gene to create a large library of enzyme variants. This library can then be screened for variants with desired improvements, a process often referred to as directed evolution.

These mutagenesis techniques have been instrumental in developing dioxygenase variants with improved performance for synthesizing valuable chemical building blocks. nih.govresearchgate.net

EnzymeOrganism of OriginModification TypeKey Mutation(s)OutcomeReference
Toluene Dioxygenase (TDO)Pseudomonas putida F1Site-Directed MutagenesisF366VAltered enantioselectivity, enabling the synthesis of (-)-(1S,2R)-DHND with 90% enantiomeric excess. nih.gov
Catechol 1,2-dioxygenase (CatA)Acinetobacter sp. ADP1Structure-Assisted Protein DesignGly72, Leu73, Pro76 mutationsEnlarged the substrate-binding pocket, resulting in a 10-fold increase in enzyme activity compared to wild-type. nih.govresearchgate.net
Rhodococcus sp. B264-1Chemical Mutagenesis (Nitrosoguanidine)Gene Knock-outInactivation of cis-glycol dehydrogenaseBlocked further metabolism, leading to the accumulation of this compound (toluene cis-glycol). researchgate.net

Theoretical and Computational Studies on Cis 1,2 Dihydro 3 Methylcatechol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the potential energy surface, determine stable conformations, and analyze orbital interactions that govern chemical reactions.

While specific quantum chemical studies focusing exclusively on cis-1,2-dihydro-3-methylcatechol are not extensively detailed in the literature, research on its immediate aromatic metabolite, 3-methylcatechol (B131232), provides significant insights. Quantum calculations have been employed to investigate the atmospheric chemistry of 3-methylcatechol, particularly its reaction pathways with atmospheric oxidants. nih.govacs.org For instance, calculations were used to predict the most likely products from the electrophilic substitution reaction of 3-methylcatechol with the nitronium ion (NO2+). nih.govacs.org These studies predicted the formation of 3-methyl-5-nitrocatechol (B1419049) and 3-methyl-4-nitrocatechol, with negligible formation of 3-methyl-6-nitrocatechol, a finding that was later confirmed by experimental analysis of aerosol samples. nih.govacs.org This agreement highlights the predictive power of quantum calculations in determining reaction regioselectivity based on the electronic properties of the aromatic ring.

Further computational studies on 3-methylcatechol have explored its conformational landscape using a combination of broadband rotational spectroscopy and quantum chemistry. researchgate.net These investigations identified multiple stable conformers that differ by the orientation of their hydroxyl groups and characterized the internal rotation of the methyl group. researchgate.net Such data is crucial for understanding the molecule's intermolecular interactions and its behavior in different environments.

Table 1: Summary of Quantum Chemical Calculation Findings for 3-Methylcatechol

Research Focus Computational Method Key Findings Reference
Aqueous-phase Nitration Quantum Calculations (unspecified) Predicted formation of 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol as major products. nih.govacs.org
Molecular Structure Quantum Chemistry & Rotational Spectroscopy Identified and assigned rotational transitions to two distinct conformers based on hydroxyl group orientation. researchgate.net
Atmospheric Ozonolysis Quantum Chemistry (unspecified) Investigated the reaction mechanism, kinetics, and ecotoxicity of ozonolysis products. dntb.gov.ua

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are indispensable computational techniques for visualizing and quantifying the interactions between a substrate and an enzyme's active site. These studies are critical for understanding enzyme specificity, catalytic mechanisms, and for guiding protein engineering efforts.

The enzymatic pathway involving this compound features two key enzymes whose interactions with their respective substrates have been modeled: toluene (B28343) dioxygenase (TDO) and catechol 2,3-dioxygenase (C23O).

Toluene Dioxygenase (TDO): TDO catalyzes the initial conversion of toluene to this compound. Molecular docking studies using programs like AutoDock Vina have been performed to rationalize the stereoselective cis-dihydroxylation. frontiersin.orgnih.govnih.gov These in silico models help predict the preferred binding orientation of the substrate in the TDO active site, which determines the position of hydroxylation. frontiersin.orgresearchgate.net

Catechol 2,3-Dioxygenase (C23O): After its formation and subsequent dehydrogenation to 3-methylcatechol, the molecule serves as a substrate for C23O (also known as metapyrocatechase or TodE). nih.govigem.org Docking studies have been performed to understand how 3-methylcatechol and other derivatives bind within the active site of C23O from various bacterial strains. igem.orgnih.govresearchgate.net These studies revealed that the substrate is positioned in a funnel-shaped cavity containing a crucial Fe(II) ion. researchgate.net The two hydroxyl groups of the catechol substrate coordinate with the ferrous ion, which is also ligated by specific amino acid residues, including histidine and glutamate. researchgate.net The binding is further stabilized by hydrophobic and other interactions with surrounding residues. igem.orgnih.gov For example, docking studies of C23O from Burkholderia cepacia identified strong interactions between various hydrocarbon substrates and active site residues such as H150, L152, W198, H206, H220, Y261, and E271. nih.gov

Table 2: Key Enzyme-Substrate Interactions from Molecular Docking Studies

Enzyme Substrate Key Interacting Residues Interaction Type Reference
Toluene Dioxygenase (TDO) Toluene Not specified Determines regioselectivity of dihydroxylation frontiersin.orgnih.gov
Catechol 2,3-Dioxygenase (C23O) 3-Methylcatechol His153, His214, Glu265, Fe(II) Coordination with Fe(II) ion researchgate.net
Catechol 2,3-Dioxygenase (C23O) Various Hydrocarbons H150, L152, W198, H206, E271 Hydrogen bonds, Van der Waals nih.gov
Catechol 2,3-Dioxygenase (C23O) 3-Methylcatechol Fe(II) Metal Interaction igem.org

Mechanistic Investigations of Enzymatic and Chemical Transformations

Computational studies are instrumental in elucidating the step-by-step mechanisms of enzymatic reactions. By calculating the energies of intermediates and transition states, researchers can map out the most favorable reaction coordinate for a given transformation.

The primary enzymatic transformation of this compound is its degradation via the toluene catabolic pathway found in bacteria such as Pseudomonas putida. nih.govnih.gov This pathway consists of a sequence of enzymatic reactions that have been investigated mechanistically.

Formation: The pathway begins with the enzyme toluene dioxygenase (TDO), a multi-component Rieske non-heme iron oxygenase. TDO catalyzes the stereospecific addition of both atoms of molecular oxygen to toluene to produce (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene, also known as toluene-cis-dihydrodiol or this compound. nih.govnih.gov

Dehydrogenation: The newly formed this compound is then a substrate for the NAD+-dependent enzyme toluene-cis-dihydrodiol dehydrogenase (TodD). nih.govnih.gov This enzyme catalyzes the aromatization of the ring through the oxidation of the diol, yielding 3-methylcatechol and NADH. nih.govnih.govresearchgate.net

Ring Cleavage: The resulting 3-methylcatechol is cleaved by catechol 2,3-dioxygenase (C23O or TodE), an extradiol dioxygenase. nih.govnih.gov The mechanism involves the binding of 3-methylcatechol to the Fe(II) center in the active site. researchgate.net This is followed by the incorporation of molecular oxygen to facilitate the cleavage of the aromatic ring adjacent to the two hydroxyl groups (extradiol cleavage). researchgate.netasm.org This reaction opens the ring to form 2-hydroxy-6-oxo-2,4-heptadienoate. nih.govigem.org A notable aspect of this mechanism is the potential for suicide inactivation, where the catalytic Fe(II) is oxidized to Fe(III) during the turnover of substituted catechols, rendering the enzyme inactive. nih.govnih.gov

Table 3: Mechanistic Steps in the Enzymatic Transformation

Step Reactant Enzyme Cofactor/Co-substrate Product Mechanistic Description Reference
1 Toluene Toluene Dioxygenase (TDO) O₂, NADH, Fe(II) This compound Stereospecific dioxygenation of the aromatic ring. nih.govnih.gov
2 This compound Toluene-cis-dihydrodiol Dehydrogenase (TodD) NAD+ 3-Methylcatechol Oxidation of the diol to a catechol, leading to aromatization. nih.govnih.gov
3 3-Methylcatechol Catechol 2,3-Dioxygenase (C23O/TodE) O₂, Fe(II) 2-Hydroxy-6-oxo-2,4-heptadienoate Extradiol cleavage of the aromatic ring. nih.govresearchgate.netnih.gov

Future Directions and Emerging Research Areas

Novel Biocatalytic Systems for Enhanced Production

The production of cis-1,2-Dihydro-3-methylcatechol, also known as toluene (B28343) cis-glycol, has traditionally relied on the enzymatic dihydroxylation of toluene by wild-type or mutant strains of bacteria, such as Pseudomonas putida. scispace.comresearchgate.net However, the focus of current research is on developing more robust and efficient biocatalytic systems to enhance production yields and streamline manufacturing processes.

A significant advancement in this area is the use of recombinant microorganisms. Escherichia coli strains engineered to express the toluene dioxygenase (TDO) genes from Pseudomonas putida F1 are at the forefront of this research. researchgate.netmanchester.ac.uk These recombinant systems offer several advantages, including faster growth rates and the potential for high-density cell cultures, which can lead to significantly higher product concentrations. nih.govnih.gov For instance, high cell-density fermentation of recombinant E. coli in fed-batch cultures has been shown to achieve cell densities exceeding 100 g dry cells/L, creating a highly concentrated biocatalyst for the conversion of toluene. nih.gov

Another promising avenue is the utilization of alternative microbial hosts, such as Rhodococcus species. A "deficient" strain of Rhodococcus sp. MA 7249, which is blocked in the subsequent dehydrogenation step, has demonstrated the ability to accumulate this compound to concentrations as high as 18 g/L in a laboratory fermentor. researchgate.net This strain also shows versatility in producing other cis-dihydrodiols from substrates like dihydronaphthalene and chlorobenzene. researchgate.net

The engineering of the dioxygenase enzymes themselves is also a key research focus. researchgate.net Through rational mutagenesis, researchers are creating TDO variants with improved activity and altered substrate specificity. researchgate.net This not only enhances the production of this compound but also opens the door to the synthesis of novel dihydrodiol derivatives from a wider range of aromatic precursors. researchgate.net

To mitigate the toxicity of the toluene substrate to the microbial cells, two-liquid phase culture systems are being explored. manchester.ac.ukscispace.com In this setup, a non-toxic organic solvent, such as tetradecane, is used as a reservoir for toluene, slowly releasing it into the aqueous phase for bioconversion. manchester.ac.uk This approach has been shown to protect the recombinant E. coli cells and increase the yield of toluene cis-glycol. manchester.ac.uk

Table 1: Comparison of Biocatalytic Systems for this compound Production

Biocatalytic System Key Features Reported Yield/Concentration Reference(s)
***Pseudomonas putida* F1 (wild-type)** Natural host for toluene degradation via this compound. Intermediate in the tod operon pathway. researchgate.net
***Rhodococcus* sp. MA 7249 (mutant)** Deficient in cis-dihydrodiol dehydrogenase, leading to product accumulation. Up to 18 g/L of toluene cis-glycol. researchgate.net
Recombinant E. coli (pDTG601) Harbors toluene dioxygenase genes from P. putida F1. Enables high cell-density fermentation for enhanced productivity. researchgate.net
Two-liquid phase culture (E. coli) Uses a non-toxic organic phase (e.g., tetradecane) to reduce substrate toxicity. 1.7-fold increase in yield compared to single-phase system. manchester.ac.uk

Expanded Applications in Divergent Chemical Synthesis

The synthetic utility of this compound and related cis-dihydrodiols stems from their densely functionalized and stereochemically defined structure. nih.gov These compounds are considered valuable chiral synthons, or building blocks, for the enantioselective synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.govnih.gov

The diene functionality within the cyclohexadiene ring is amenable to a variety of cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This allows for the rapid construction of complex polycyclic frameworks with a high degree of stereocontrol. Furthermore, the two hydroxyl groups can be chemically manipulated, either individually or together, to introduce new functional groups or to direct the stereochemical outcome of subsequent reactions.

Oxidative cleavage of the double bonds in the ring can lead to the formation of highly functionalized, open-chain products that are themselves valuable synthetic intermediates. nih.gov The allylic alcohol moieties can participate in rearrangement reactions, such as the Eschenmoser-Claisen rearrangement, to create new carbon-carbon bonds. nih.gov

The field of chemoenzymatic synthesis heavily relies on such biocatalytically derived building blocks. rsc.org The initial enzymatic dihydroxylation provides a chiral starting material that would be difficult to access through traditional chemical methods. researchgate.net This enantiopure starting material can then be subjected to a series of conventional chemical transformations to build up molecular complexity, ultimately leading to the target molecule. This combination of biocatalysis and chemical synthesis offers a powerful and often more sustainable approach to the production of complex chiral molecules.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry are increasingly being applied to biocatalytic processes, and the synthesis of compounds like this compound is poised to benefit from this technological shift. scispace.comresearchgate.netfrontiersin.org Continuous flow reactors offer several advantages over traditional batch reactors, including improved process control, enhanced safety, and greater efficiency. frontiersin.org

For biocatalytic reactions, flow systems often utilize immobilized enzymes or whole cells packed into a column. researchgate.net This allows for the continuous feeding of the substrate and removal of the product, which can help to overcome issues of substrate or product inhibition. The improved mixing and heat transfer in flow reactors can also lead to higher reaction rates and selectivities. frontiersin.org The integration of biocatalysis and flow chemistry is a key area of research for making the production of chiral building blocks more scalable and economically viable. researchgate.netrsc.org

Furthermore, the development of automated synthesis platforms presents an exciting frontier. chemrxiv.orgbris.ac.uk These robotic systems can perform multi-step synthetic sequences with high precision and reproducibility. The use of well-defined building blocks like this compound is ideally suited for such automated approaches. frontiersin.org As flow chemistry and automation become more sophisticated, it is conceivable that the entire process, from the biocatalytic production of the dihydrodiol to its subsequent elaboration into a final product, could be performed in a continuous and automated fashion.

Exploration of Related Dihydrodiol Derivatives and Their Synthetic Potential

The success of this compound as a synthetic intermediate has spurred interest in the production and application of a wider range of related dihydrodiol derivatives. researchgate.netrsc.org By using substituted arenes as substrates for dioxygenase enzymes, a diverse array of chiral cis-dihydrodiols can be generated. researchgate.net For example, the biotransformation of bromobenzene (B47551) and iodobenzene (B50100) yields the corresponding halogenated cis-dihydrodiols, which can be used in cross-coupling reactions to introduce further molecular diversity. researchgate.net

The enzymatic dihydroxylation of other aromatic compounds, such as indene, by Rhodococcus species can produce valuable chiral diols that are precursors to important pharmaceutical agents. mit.edu The ability to generate a library of structurally diverse yet stereochemically related building blocks is a significant advantage for drug discovery and development. nih.gov

Research is also focused on accessing regioisomeric dihydrodiols. While the ortho,meta-dihydroxylation is the most common outcome for monosubstituted benzenes, methods are being developed to synthesize the corresponding ipso,ortho- and 3,4-cis-dihydrodiols. rsc.orgrsc.org This expands the toolkit of available synthons and allows for the synthesis of an even broader range of target molecules. The synthetic potential of these varied dihydrodiol derivatives is vast and continues to be an active area of exploration. acs.orgyoutube.com

Q & A

Q. What are the established synthetic routes for cis-1,2-dihydro-3-methylcatechol, and how do microbial pathways compare to chemical methods?

  • Methodological Answer: Microbial synthesis via dioxygenase enzymes (e.g., toluene dioxygenase) is a primary route, producing enantiomerically pure dihydrocatechols . Chemical methods often involve dihydroxylation of substituted arenes using osmium tetroxide or catalytic asymmetric oxidation, but these may lack stereochemical control compared to enzymatic processes . For validation, compare yields and enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow GHS-aligned protocols: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical evaluation if irritation persists . Store in airtight containers away from oxidizers, as dihydrocatechols are prone to auto-oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics of this compound under varying redox conditions?

  • Methodological Answer: Conflicting degradation rates (e.g., aerobic vs. anaerobic systems) may arise from competing pathways like reductive dechlorination or microbial cometabolism. Design experiments with isotopic labeling (e.g., 13C^{13}\text{C}-tracers) to track metabolite flux. Use controlled bioreactors to isolate variables (pH, H2_2 partial pressure) and correlate kinetics with microbial community shifts via 16S rRNA sequencing .

Q. What experimental strategies ensure stereochemical fidelity during derivatization of this compound into tetrahedral intermediates?

  • Methodological Answer: To preserve stereochemistry during cyclopropanation or epoxidation, employ low-temperature conditions and stereospecific catalysts (e.g., chiral salen complexes). Monitor reaction progress with 1H^1\text{H}-NMR coupling constants to detect diastereomer formation. For validation, compare X-ray crystallography data of intermediates with computational models (DFT or MD simulations) .

Q. Why do toxicological studies on cis-1,2-dihydrocatechol derivatives show inconsistent hepatotoxicity thresholds across species?

  • Methodological Answer: Species-specific cytochrome P450 metabolism and glutathione conjugation efficiency can explain variability. Use in vitro hepatocyte models (rat vs. human) to quantify reactive metabolite formation (e.g., ortho-quinones) via LC-MS/MS. Cross-reference with in vivo studies measuring urinary mercapturate adducts .

Data Analysis & Validation

Q. How should researchers address gaps in environmental fate data for this compound degradation byproducts?

  • Methodological Answer: Deploy non-targeted screening (GC×GC-TOFMS or HRMS) to identify unknown metabolites. Compare fragmentation patterns with databases (NIST, METLIN) and validate putative structures via synthetic standards. For ecotoxicity assessment, use standardized bioassays (e.g., Daphnia magna mortality or algal growth inhibition) .

Q. What statistical approaches are optimal for analyzing low-reproducibility dechlorination rates in cis-1,2-dihydrocatechol remediation studies?

  • Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in microbial consortia. Use bootstrapping to estimate confidence intervals for degradation rate constants. Pair with metagenomic data to identify keystone species (e.g., Dehalococcoides) driving process efficiency .

Tables for Key Parameters

Parameter Typical Range Analytical Method Reference
Enantiomeric excess (ee)85–99% (microbial)Chiral HPLC ([α]D_D measurement)
Aerobic half-life (t1/2_{1/2})2–7 days (soil)14C^{14}\text{C}-mineralization assay
Hepatotoxicity EC50_{50}120–450 μM (rat hepatocytes)MTT assay + LC-MS adduct detection

Critical Research Gaps

  • Stereochemical stability under photolytic conditions .
  • Long-term ecotoxicology of hydroxylated metabolites in aquatic systems .
  • Standardized protocols for comparing enzymatic vs. chemical synthesis scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.